molecular formula C21H24F3N3O B5849357 N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide

N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide

Cat. No. B5849357
M. Wt: 391.4 g/mol
InChI Key: ISRHXBDQGKSCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide, also known as TPA023, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of compounds known as α2/3 subtype-selective GABAA receptor modulators. TPA023 has been shown to have anxiolytic and sedative effects in preclinical studies, making it a promising candidate for the treatment of anxiety disorders.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide involves the selective modulation of GABAA receptors. GABAA receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide selectively modulates the α2/3 subtypes of GABAA receptors, which are predominantly expressed in brain regions involved in anxiety and stress responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide are primarily mediated through the modulation of GABAA receptors. N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide has been shown to enhance the inhibitory effects of GABA on neuronal activity, leading to a reduction in anxiety-like behaviors and sedation. N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide has also been shown to have anticonvulsant and analgesic effects in preclinical models.

Advantages and Limitations for Lab Experiments

N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide has several advantages as a research tool. It is a highly selective modulator of α2/3 subtypes of GABAA receptors, which allows for the specific targeting of these receptors in preclinical models. N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide also has good pharmacokinetic properties, making it suitable for in vivo studies. However, N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide has limitations as a research tool. Its anxiolytic and sedative effects may confound behavioral assays, and its effects on other subtypes of GABAA receptors are not well understood.

Future Directions

There are several future directions for research on N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide. One area of interest is the potential therapeutic applications of N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide in the treatment of anxiety disorders. Clinical trials are needed to evaluate the safety and efficacy of N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide in humans. Another area of interest is the development of more selective and potent modulators of GABAA receptors. Finally, the effects of N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide on other subtypes of GABAA receptors should be further explored to better understand its mechanism of action.

Synthesis Methods

The synthesis of N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide involves the reaction of 2-ethylphenylamine with 3-(trifluoromethyl)benzaldehyde to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the amine intermediate, which is subsequently reacted with chloroacetyl chloride to form the final product, N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide.

Scientific Research Applications

N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide has been shown to reduce anxiety-like behaviors and induce sedation. These effects are thought to be mediated through the α2/3 subtype-selective modulation of GABAA receptors in the brain.

properties

IUPAC Name

N-(2-ethylphenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O/c1-2-16-6-3-4-9-19(16)25-20(28)15-26-10-12-27(13-11-26)18-8-5-7-17(14-18)21(22,23)24/h3-9,14H,2,10-13,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRHXBDQGKSCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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